

Technical Support Center: Minimizing Porosity in Cast Cadmium-Magnesium (3/1)

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Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize porosity in cast Cadmium-Magnesium (3/1) alloys.

Troubleshooting Guides

This section provides solutions to common problems encountered during the casting of Cd-Mg (3/1) alloys.

Problem: Visible Pores or Voids on the Casting Surface

Possible Causes & Solutions:

Cause	Solution
Gas Entrapment During Pouring	Ensure a smooth, non-turbulent pouring process. Use a pouring basin and a tapered sprue to minimize air aspiration.[1]
High Pouring Temperature	Lower the pouring temperature to the minimum required for complete mold filling. Overheating increases gas solubility in the molten alloy.
Inadequate Mold Venting	Ensure adequate vents are incorporated into the mold design to allow trapped air and gases to escape.[2] Vents should be placed at the highest points in the mold cavity and at locations where gas is likely to be trapped.
Moisture in the Mold	For sand molds, ensure the sand has the correct moisture content and is properly prepared. For permanent molds, preheat the mold to remove any condensed moisture.[3]
Reactive Mold Materials	Use appropriate mold materials or coatings that are less reactive with magnesium and cadmium vapors. For sand casting of reactive metals like Mg alloys, inhibitors in the sand mixture can be used.[4]

Problem: Internal Porosity Detected by X-ray or CT Scan

Possible Causes & Solutions:

Cause	Solution
Dissolved Hydrogen in the Melt	Degas the molten alloy prior to pouring. This can be achieved by bubbling an inert gas, such as argon, through the melt.[5][6][7][8] The use of degassing tablets formulated for non-ferrous alloys can also be effective.
Shrinkage Porosity	This occurs due to volume contraction during solidification.[9] Ensure proper feeding of the casting with risers of adequate size and placement. The addition of cadmium to magnesium can improve fluidity, which may help in feeding thin sections.[10]
Low Solidification Rate	A slower solidification rate can lead to larger, more detrimental porosity.[11] Increase the cooling rate by using chills in thick sections of the casting or by using a mold material with higher thermal conductivity.
Alloy Impurities	Use high-purity cadmium and magnesium to prepare the alloy. Impurities can act as nucleation sites for pores.
Vacuum Insufficiency (in vacuum casting)	If using vacuum casting, ensure a sufficient vacuum level is achieved and maintained during pouring and solidification to effectively remove trapped gases.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of porosity in Cd-Mg (3/1) castings?

A1: Porosity in Cd-Mg (3/1) castings, like in many other alloys, is primarily caused by two phenomena: gas porosity and shrinkage porosity.[12] Gas porosity arises from the entrapment of gases (like hydrogen or air) in the molten metal, which are then released during solidification.[13] Shrinkage porosity is due to the volume reduction that occurs as the metal transitions from a liquid to a solid state.[9]

Q2: How can I determine the type of porosity in my casting?

A2: The morphology of the pores can help identify the type. Gas porosity typically appears as smooth-walled, spherical, or elongated bubbles.^[14] Shrinkage porosity, on the other hand, is often characterized by irregular, angular shapes and is usually found in the last regions to solidify.^{[15][16]} Metallographic analysis of a sectioned casting is the most definitive way to characterize the porosity.

Q3: What are the recommended pouring temperature and mold temperature for Cd-Mg (3/1)?

A3: While specific data for a 3:1 Cd-Mg ratio is not readily available, general principles for magnesium alloys can be applied. The pouring temperature should be kept as low as possible while still ensuring complete filling of the mold to minimize gas pickup and metal-mold reactions. A superheat of 50-100°C above the liquidus temperature of the alloy is a typical starting point. The mold temperature should be controlled to influence the cooling rate; preheating permanent molds to 150-250°C is common for magnesium alloys to prevent premature solidification and reduce defects.

Q4: Is a protective atmosphere necessary when melting and casting Cd-Mg alloys?

A4: Yes, due to the high reactivity of magnesium with oxygen, a protective atmosphere is crucial to prevent oxidation and the formation of inclusions, which can contribute to porosity.^[17] A cover gas of argon or a mixture of a gas with a small amount of SF₆ is often used for magnesium alloys.

Q5: Can I use the same sand casting procedure for Cd-Mg (3/1) as for aluminum alloys?

A5: While the basic steps are similar, modifications are necessary due to the reactive nature of magnesium.^{[18][19]} Special inhibitors must be added to the sand mixture to prevent reaction between the molten alloy and moisture in the sand.^{[3][4]} Also, the gating and risering system may need to be designed differently to accommodate the specific solidification characteristics of the Cd-Mg alloy.

Experimental Protocols

Detailed Methodology for Sand Casting of Cd-Mg (3/1) Alloy

This protocol outlines a general procedure for sand casting. Specific parameters should be optimized based on the casting geometry and desired properties.

- Pattern and Mold Preparation:
 - Create a pattern of the desired part, accounting for shrinkage allowance.
 - Prepare a sand mixture containing silica sand, a binder (e.g., bentonite clay), water, and an inhibitor (e.g., sulfur or boric acid) to prevent reaction with the molten alloy.^[3]
 - Create the mold by packing the sand mixture around the pattern in a flask.^{[13][20][21]}
 - Incorporate a gating system (sprue, runners, gates) and risers into the mold design to ensure proper metal flow and feeding.
 - Create vents to allow for the escape of gases.^[2]
 - Remove the pattern to form the mold cavity.
 - Dry the mold thoroughly if a dry sand mold is used.
- Melting and Degassing:
 - Use a clean crucible, preheated to remove any moisture.
 - Charge the crucible with the correct proportions of high-purity cadmium and magnesium (3:1 ratio by weight).
 - Melt the alloy under a protective cover gas (e.g., Argon).
 - Once molten, degas the alloy by bubbling dry argon gas through the melt using a lance for a predetermined time until gas evolution is minimized.
- Pouring and Solidification:
 - Skim any dross from the surface of the melt.

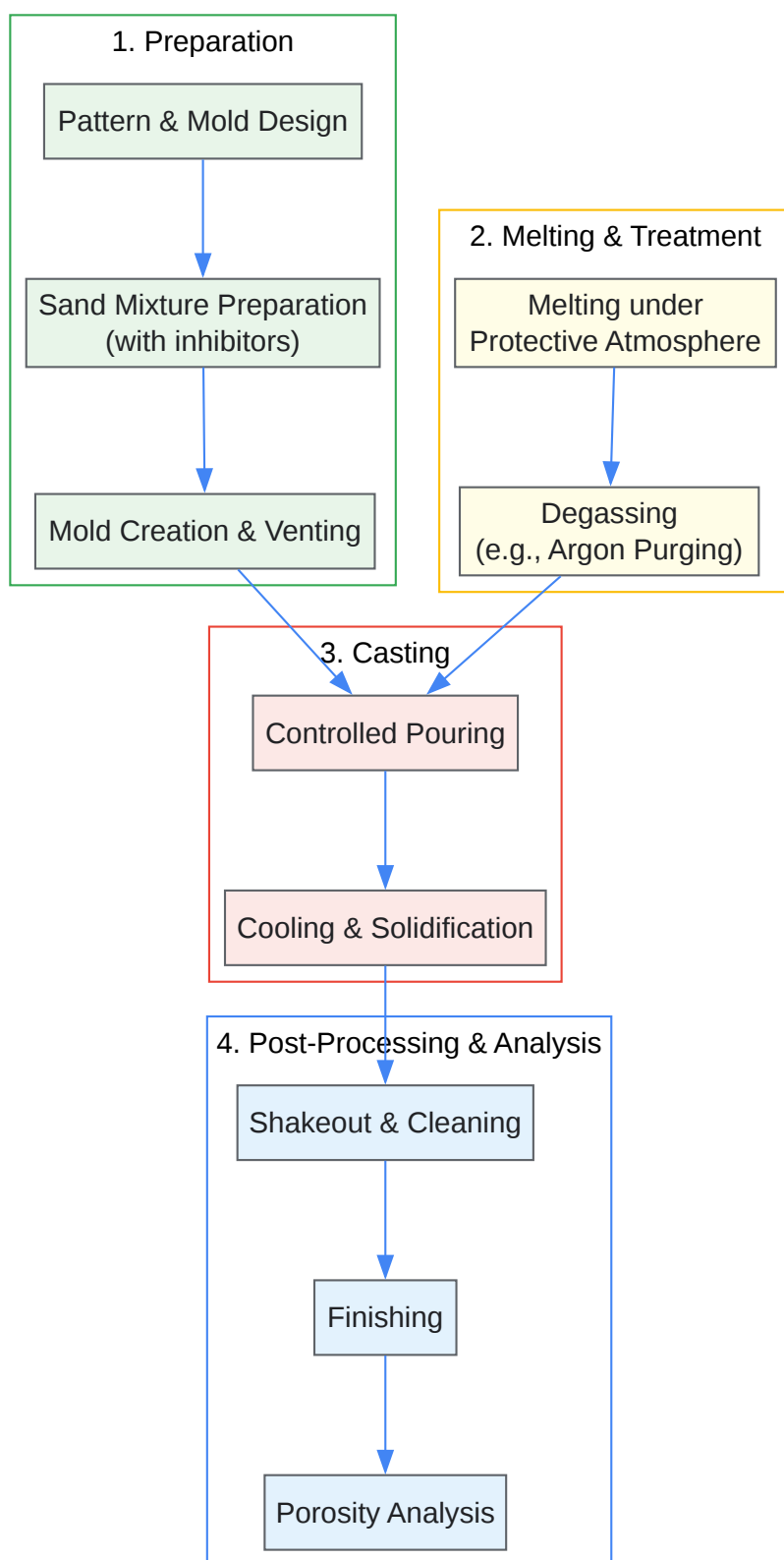
- Pour the molten alloy into the mold in a smooth, continuous stream, avoiding turbulence.
[\[1\]](#)
- Allow the casting to cool and solidify completely.
- Shakeout and Finishing:
 - Break the sand mold to retrieve the casting.
 - Cut off the gating and risering system.
 - Clean the casting to remove any adhering sand.
 - Perform any necessary finishing operations, such as grinding or machining.

Quantitative Porosity Analysis using Image Analysis

- Sample Preparation:
 - Section the casting at the location of interest.
 - Mount the sectioned sample in a resin.
 - Grind and polish the sample surface to a mirror finish using standard metallographic procedures.
- Image Acquisition:
 - Use an optical microscope with a digital camera to capture high-resolution images of the polished surface.
 - Ensure consistent lighting and magnification for all images.
- Image Analysis:
 - Use image analysis software (e.g., ImageJ).
 - Convert the captured images to 8-bit grayscale.

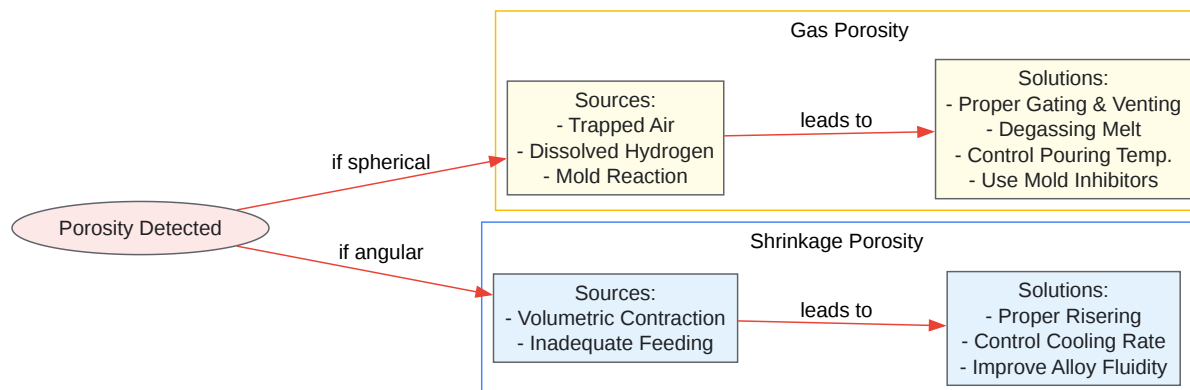
- Set a threshold to distinguish the pores (darker pixels) from the metal matrix (lighter pixels).
- Measure the area of the pores and the total area of the image.
- Calculate the percentage of porosity as: $(\text{Total Pore Area} / \text{Total Image Area}) * 100$.[\[15\]](#)

Visualizations



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Caption: Experimental workflow for sand casting of Cd-Mg (3/1) alloy.



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Caption: Troubleshooting logic for identifying and addressing porosity types.

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